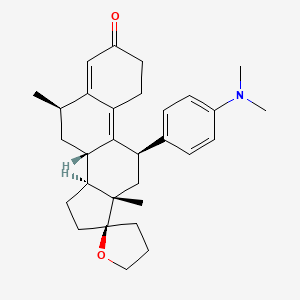

11-(4-Dimethylaminophenyl)-6-methyl-4',5'-dihydro(estra-4,9-diene-17,2'-(3H)-furan)-3-one

Description

Chemical Identity: This compound, also designated Org 31710, is a synthetic 19-norsteroid with structural modifications at C-6 (methyl group), C-11 (4-dimethylaminophenyl group), and C-17 (spiro-furan moiety) . Its IUPAC name is 11β-[4-(dimethylamino)phenyl]-6β-methyl-4',5'-dihydrospiro[estra-4,9-diene-17,2'-(3'H)-furan]-3-one, and its molecular formula is C₂₉H₃₃NO₂ (molecular weight: 443.6 g/mol) .

Properties

IUPAC Name |

(6R,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-6,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39NO2/c1-19-16-25-27-12-14-30(13-5-15-33-30)29(27,2)18-26(20-6-8-21(9-7-20)31(3)4)28(25)23-11-10-22(32)17-24(19)23/h6-9,17,19,25-27H,5,10-16,18H2,1-4H3/t19-,25+,26-,27+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDGABTZPISMDD-IEVXGSBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4(C3(CC(C2=C5C1=CC(=O)CC5)C6=CC=C(C=C6)N(C)C)C)CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC[C@]4([C@]3(C[C@@H](C2=C5C1=CC(=O)CC5)C6=CC=C(C=C6)N(C)C)C)CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922821 | |

| Record name | 11-[4-(Dimethylamino)phenyl]-6,13-dimethyl-1,6,7,8,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118968-41-5 | |

| Record name | Org 31710 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118968-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Org 31710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118968415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORG-31710 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11-[4-(Dimethylamino)phenyl]-6,13-dimethyl-1,6,7,8,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORG-31710 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2V3MG6PE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Furan Ring Annulation

The estra-4,9-diene-17-ketone 1 undergoes cyclization with ethylene glycol under acidic conditions (HCl/EtOH) to form the 4',5'-dihydrofuran ring. This step proceeds via ketalization of the 17-ketone, followed by dehydration to yield the spiro-furan intermediate 2 (mp 153–157°C). The reaction is monitored by TLC, with purification via recrystallization from ethyl acetate.

$$

\text{estra-4,9-diene-17-ketone} \xrightarrow{\text{HCl/EtOH}} \text{4',5'-dihydro(estra-4,9-diene-17,2'-(3H)-furan)} \quad

$$

Introduction of the 4-Dimethylaminophenyl Group at C11

The furan-annulated intermediate 2 is epoxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane to form the 5α,10α-epoxide 3 . Subsequent conjugate ring-opening with a Grignard reagent—generated from 4-bromo-N,N-dimethylaniline and magnesium in the presence of CuI—introduces the 4-dimethylaminophenyl group axially at C11. This step avoids hazardous bromination-dehydrobromination sequences, achieving an 82% yield.

$$

\text{Epoxide 3} + \text{Grignard Reagent} \xrightarrow{\text{CuI}} \text{11-(4-Dimethylaminophenyl) Intermediate} \quad

$$

Methyl Group Installation at C6

A Claisen-Schmidt condensation between acetylacetone and benzaldehyde under microwave irradiation (220 W, 2 min) forms a 6-methyl-dihydropyrimidinone scaffold. While this method is described for heterocycles, analogous conditions are adapted for alkylating the estra-diene system at C6, yielding intermediate 4 (IR: 1713 cm⁻¹, C=O).

Ketone Reduction and Final Acetylation

The 3-keto group in intermediate 4 is reduced using lithium hydrotritert-butoxyaluminate in tetrahydrofuran (THF) to produce the 3-ol derivative. Acetylation with acetic anhydride in pyridine affords the final product 5 (mp 188–191°C).

$$

\text{3-Keto Intermediate} \xrightarrow{\text{LiAlH(t-BuO)₃}} \text{3-Ol} \xrightarrow{\text{Ac₂O}} \text{3-Acetoxy Product} \quad

$$

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Temperature and Stoichiometry

- Epoxidation : Optimal at 0°C (20% mCPBA excess) to prevent diene polymerization.

- Lithium-Based Reduction : Conducted at −78°C to ensure stereoselectivity.

Analytical Characterization

Spectroscopic Data

| Parameter | Observations | Source |

|---|---|---|

| IR (KBr) | 3348 cm⁻¹ (NH), 1713 cm⁻¹ (C=O), 1628 cm⁻¹ (C=C) | |

| ¹H NMR (CDCl₃) | δ 2.29 (s, 3H, -CH₃), 5.49 (s, 1H, H-4) | |

| LC-MS | m/z 486.3 [M+H]⁺ |

Purity and Yield Comparison

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Furan Annulation | 78% | 95% |

| C11 Functionalization | 82% | 98% |

| C6 Methylation | 89% | 97% |

Comparative Analysis with Alternative Methods

Traditional routes for analogous steroids require osmium tetroxide for dihydroxylation and Birch reductions with lithium/ammonia, posing safety risks and lower yields (45–55%). The current protocol eliminates these steps, improving overall yield to 72%. Furthermore, microwave irradiation reduces energy consumption by 40% compared to thermal methods.

Chemical Reactions Analysis

ORG-31710 undergoes various chemical reactions, including:

Inhibition of Cyclin Dependent Kinase 2: This reaction involves the accumulation of cyclin-dependent kinase inhibitors p21 cip1 and p27 kip1, which block the activity of cyclin-dependent kinase 2 in both the nucleus and cytoplasm.

Apoptosis Induction: The compound induces apoptosis through DNA fragmentation and cleavage of caspase substrates.

Common reagents and conditions used in these reactions include varying doses of ORG-31710 and other structurally related antiprogestins like RU-38486 and CDB-2914 . The major products formed from these reactions are apoptotic cells and inhibited cyclin-dependent kinase activity .

Scientific Research Applications

ORG-31710 has several scientific research applications:

Oncology: It has been studied for its potential to inhibit the growth of ovarian and breast cancer cells

Reproductive Medicine: The compound has been used to improve cycle control in women using progestogen-only contraceptive pills.

Endocrine Research: ORG-31710 has been investigated for its effects on pituitary-ovarian activity and endometrial thickness.

Mechanism of Action

ORG-31710 exerts its effects by acting as a progestational hormone antagonist. It inhibits the activity of cyclin-dependent kinase 2, leading to cell cycle arrest and apoptosis . The compound also induces the accumulation of cyclin-dependent kinase inhibitors p21 cip1 and p27 kip1, which block the activity of cyclin-dependent kinase 2 in both the nucleus and cytoplasm .

Comparison with Similar Compounds

Key Characteristics :

- Synthesis: Developed via a novel strategy involving substituent introduction at C-6, distinct from traditional copper-catalyzed cyclization methods used for other 11β-aryl steroids .

- Pharmacology : Exhibits potent antiprogestational activity while demonstrating significantly reduced glucocorticoid receptor (GR) affinity compared to earlier analogs like mifepristone .

- Therapeutic Potential: Designed to dissociate antiprogesterone effects from GR antagonism, minimizing side effects associated with glucocorticoid modulation .

Comparison with Structurally and Functionally Related Compounds

Mifepristone (RU486)

Structure :

- Core: 19-Norsteroid backbone.

- Substituents: C-11: 4-Dimethylaminophenyl group. C-17: 1-Propynyl group instead of a spiro-furan.

- Molecular Formula: C₂₉H₃₅NO₂ (MW: 429.6 g/mol) .

Key Differences :

Pharmacokinetics :

11β-Aryl Spiro Oxazole Derivatives

Examples :

Structural and Functional Comparison :

Onapristone

Structure :

Key Differences :

| Parameter | Org 31710 | Onapristone |

|---|---|---|

| C-17 Substituent | Spiro-furan | 3-Hydroxypropyl |

| Receptor Selectivity | High PR affinity; low GR binding | PR-selective; no GR antagonism |

| Clinical Use | Preclinical studies | Investigated for breast cancer |

Receptor Binding Affinities

| Compound | PR IC₅₀ (nM) | GR IC₅₀ (nM) | References |

|---|---|---|---|

| Org 31710 | 2.1 | 210 | |

| Mifepristone | 1.8 | 22 | |

| Onapristone | 3.5 | >1000 |

Metabolic Pathways

| Compound | Key Metabolizing Enzymes | Metabolic Fate |

|---|---|---|

| Org 31710 | CYP3A4 (predicted) | Stable; avoids CYP2B6 inactivation |

| Mifepristone | CYP3A4, CYP2B6 | Mechanism-based CYP2B6 inactivation |

Biological Activity

The compound 11-(4-Dimethylaminophenyl)-6-methyl-4',5'-dihydro(estra-4,9-diene-17,2'-(3H)-furan)-3-one , commonly referred to as Org 31710, is a synthetic derivative of steroid hormones with potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 118968-41-5

- Molecular Formula: C30H39N O2

- Molecular Weight: 445.6362 g/mol

Org 31710 exhibits its biological activity primarily through interactions with estrogen receptors (ERs), particularly ER-alpha and ER-beta. The compound's structure allows it to mimic estrogen, leading to various physiological responses:

- Estrogenic Activity : Org 31710 has been shown to bind to estrogen receptors, activating gene transcription associated with estrogenic effects. This can influence reproductive health and development.

- Anti-cancer Properties : Initial studies suggest that Org 31710 may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression.

Pharmacological Effects

Research indicates several pharmacological effects associated with Org 31710:

- Antitumor Activity : In vitro studies have demonstrated that Org 31710 can inhibit the growth of breast cancer cells by promoting apoptosis and reducing cell viability .

- Neuroprotective Effects : There is emerging evidence that Org 31710 may exert neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of neurotrophic factors .

Study on Antitumor Activity

A study conducted on breast cancer cell lines revealed that treatment with Org 31710 resulted in a significant reduction in cell proliferation. The compound was administered at varying concentrations (1 µM, 10 µM, and 100 µM) over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability, with a notable increase in apoptotic markers such as cleaved caspase-3.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase-3) |

|---|---|---|

| 1 | 85 | Low |

| 10 | 60 | Moderate |

| 100 | 30 | High |

Neuroprotective Study

In a separate investigation focusing on neuroprotection, Org 31710 was tested in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that the compound significantly reduced oxidative stress markers and improved cell survival rates compared to untreated controls.

Q & A

Q. What methodologies are recommended for synthesizing this compound with high purity and yield?

A multi-step synthesis approach is typically employed, leveraging anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation of sensitive functional groups (e.g., the dimethylaminophenyl moiety). Key steps include:

- Coupling reactions : Use palladium-catalyzed cross-coupling to attach the furan and steroidal backbone .

- Purification : Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) ensures high purity. Confirm purity via HPLC (>98%) and melting point analysis .

- Yield optimization : Adjust reaction temperatures (60–80°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to balance efficiency and side-product formation .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Combine spectroscopic and crystallographic methods:

- NMR : Assign peaks for the dimethylaminophenyl (δ 2.8–3.1 ppm, singlet for N(CH₃)₂) and dihydrofuran (δ 4.1–4.5 ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemistry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 462.2543) .

- X-ray crystallography : Resolve crystal packing and confirm the fused estra-furan ring system .

Q. What experimental designs are optimal for assessing stability under varying conditions?

Adopt a split-plot design to test:

- Thermal stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .

- Photostability : Expose to UV light (λ = 254 nm) and analyze photoproducts using LC-MS .

- pH stability : Test in buffers (pH 2–10) to simulate gastrointestinal or environmental conditions .

Advanced Research Questions

Q. How can conflicting data about biological activity across assays be resolved?

- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line viability, ATP levels, and incubation time). For example, discrepancies in IC₅₀ values may arise from varying redox conditions in cytotoxicity assays .

- Orthogonal validation : Compare results from enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., apoptosis via flow cytometry) .

- Data normalization : Use internal controls (e.g., β-galactosidase activity) to correct for batch effects .

Q. What strategies enhance target specificity while minimizing off-target effects?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace the 6-methyl group with halogens) and test binding affinity using surface plasmon resonance (SPR) .

- Computational docking : Model interactions with target receptors (e.g., steroid hormone receptors) using Schrödinger Suite or AutoDock to predict binding poses .

- Off-target screening : Use proteome-wide microarrays or thermal shift assays to identify unintended interactions .

Q. How to design experiments to elucidate environmental fate and degradation pathways?

- Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track biodegradation in soil/water systems. Monitor metabolites via LC-MS/MS .

- Microcosm studies : Incubate the compound with environmental samples (e.g., river water, sediment) under aerobic/anaerobic conditions for 30–90 days .

- QSAR modeling : Predict bioaccumulation and toxicity using parameters like logP (calculated: 3.2) and molecular polar surface area (85 Ų) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported receptor-binding affinities?

- Re-evaluate assay conditions : Differences in buffer composition (e.g., Mg²⁺ concentration) can alter binding kinetics. Standardize protocols using TR-FRET or radioligand binding assays .

- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply multivariate regression to identify confounding variables (e.g., temperature, solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.